Mafenide Acetate is the acetate salt form of mafenide, a synthetic sulfonamide analog of para-aminobenzoic acid (PABA) with topical anti-infective activity. Mafenide acetate competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, thereby interferes with normal folic acid metabolism. As a result, de novo synthesis of pyrimidines, which requires folate metabolites, is impeded and subsequently DNA synthesis is affected. Mafenide acetate is bacteriostatic against many gram-negative and gram-positive organisms, including Pseudomonas aeruginosa and certain strains of anaerobes.
A sulfonamide that inhibits the enzyme CARBONIC ANHYDRASE and is used as a topical anti-bacterial agent, especially in burn therapy.
See also: Mafenide (has active moiety).
Mafenide acetate
CAS No.: 13009-99-9
Cat. No.: VC0002454
Molecular Formula: C9H14N2O4S
Molecular Weight: 246.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13009-99-9 |
|---|---|
| Molecular Formula | C9H14N2O4S |
| Molecular Weight | 246.29 g/mol |
| IUPAC Name | acetic acid;4-(aminomethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C7H10N2O2S.C2H4O2/c8-5-6-1-3-7(4-2-6)12(9,10)11;1-2(3)4/h1-4H,5,8H2,(H2,9,10,11);1H3,(H,3,4) |
| Standard InChI Key | UILOTUUZKGTYFQ-UHFFFAOYSA-N |
| SMILES | CC(=O)O.C1=CC(=CC=C1CN)S(=O)(=O)N |
| Canonical SMILES | CC(=O)O.C1=CC(=CC=C1CN)S(=O)(=O)N |
Introduction
Chemical and Structural Profile
Mafenide acetate (CAS 13009-99-9) is the monoacetate salt of mafenide, with the molecular formula and a molecular weight of 246.28 g/mol . Its structure comprises a benzenesulfonamide backbone substituted with an aminomethyl group at the para position, conjugated to an acetate moiety (Figure 1). The free base, mafenide (CAS 138-39-6), has a molecular weight of 186.23 g/mol and shares the core structure without the acetate group .
Table 1: Key Chemical Properties of Mafenide Acetate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 246.28 g/mol | |
| CAS Number | 13009-99-9 | |
| Synonyms | Sulfamylon, Mafenamide Acetate | |
| Solubility | Freely soluble in water | |
| pKa | ~5.5 (sulfonamide group) |
The acetate salt enhances water solubility, facilitating its formulation as a 5% topical solution . X-ray crystallography confirms a planar sulfonamide group and hydrogen-bonded acetate, contributing to stability in aqueous environments .
Clinical Applications and Efficacy
Mafenide acetate’s primary indication was as an adjunctive topical antimicrobial for infected burn wounds under moist dressings, particularly over meshed autografts . Clinical studies demonstrated:
Table 2: Clinical Pharmacokinetic Parameters
| Parameter | Value | Source |
|---|---|---|
| Tissue Penetration | 80–90% within 5 hours | |
| Peak Tissue Concentration | 2–5× MIC (200–500 μg/mL) | |
| Elimination Half-Life | 10–15 minutes (plasma) | |
| Excretion | Renal (90% as metabolite) |
Adverse Effects and Contraindications
Mafenide acetate’s safety profile is marked by two critical concerns:
-
Metabolic Acidosis: Carbonic anhydrase inhibition by the metabolite p-carboxybenzenesulfonamide reduces bicarbonate reabsorption, leading to hyperchloremic acidosis in 30–40% of patients .
-
Hemolytic Anemia: Rare cases of fatal hemolysis occurred in glucose-6-phosphate dehydrogenase (G6PD)-deficient patients, necessitating screening in high-risk populations .
Contraindications include hypersensitivity to sulfonamides and renal impairment, where metabolite accumulation exacerbates acidosis .
Regulatory History and Market Withdrawal
Approved under the FDA’s accelerated pathway in 1998, mafenide acetate (Sulfamylon) was withdrawn in November 2022 after the manufacturer failed to complete a confirmatory post-marketing study . This withdrawal underscores regulatory emphasis on post-approval efficacy validation, particularly for drugs approved via expedited pathways.
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